molecular formula C11H20O2 B13685407 7-Methyl-1-oxaspiro[5.5]undecan-4-ol

7-Methyl-1-oxaspiro[5.5]undecan-4-ol

Cat. No.: B13685407
M. Wt: 184.27 g/mol
InChI Key: TYQYGVHJJIPDQC-UHFFFAOYSA-N
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Description

7-Methyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis . Another approach is the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .

Industrial Production Methods: Industrial production methods for 7-Methyl-1-oxaspiro[5 the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would likely involve optimization of the synthetic routes mentioned above to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as sodium methoxide .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .

Mechanism of Action

The mechanism of action of 7-Methyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

11-methyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C11H20O2/c1-9-4-2-3-6-11(9)8-10(12)5-7-13-11/h9-10,12H,2-8H2,1H3

InChI Key

TYQYGVHJJIPDQC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CC(CCO2)O

Origin of Product

United States

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